molecular formula C11H12O4 B2736064 3,3-bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one CAS No. 29107-26-4

3,3-bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one

Cat. No.: B2736064
CAS No.: 29107-26-4
M. Wt: 208.213
InChI Key: WEFOHHDXWIWTNS-UHFFFAOYSA-N
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Description

3,3-bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one is a chemical compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a chromen-4-one core with two hydroxymethyl groups attached to the third carbon atom, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one typically involves the reaction of chromen-4-one derivatives with formaldehyde under basic conditions. One common method is the condensation of chromen-4-one with formaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, and the product is isolated by crystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3,3-bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-bis(hydroxymethyl)-2,3-dihydro-4H-chromen-4-one is unique due to its chromen-4-one core, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3,3-bis(hydroxymethyl)-2H-chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c12-5-11(6-13)7-15-9-4-2-1-3-8(9)10(11)14/h1-4,12-13H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFOHHDXWIWTNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=CC=CC=C2O1)(CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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